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molecular formula C6H4ClF3N2 B1315423 6-Chloro-5-(trifluoromethyl)pyridin-3-amine CAS No. 99368-68-0

6-Chloro-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B1315423
M. Wt: 196.56 g/mol
InChI Key: UMEYJHZYKYUOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977488B2

Procedure details

Under ice-cooling, thionyl chloride (4 mL) was added dropwise over 20 min to water (27 mL). The mixture was stirred at room temperature for 12 hr to give a sulfur dioxide-containing solution. Separately, 6-chloro-5-(trifluoromethyl)pyridine-3-amine (1.14 g) was added to concentrated hydrochloric acid (9 mL) with stirring under ice-cooling, and concentrated hydrochloric acid (9 mL) was further added. A solution of sodium nitrite (0.44 g) in water (6 mL) was added dropwise over 10 min. The reaction mixture was gradually added at 5° C. to the above-mentioned sulfur dioxide-containing solution added with cuprous chloride (15 mg). Under ice-cooling, the mixture was further stirred for 30 min, and the precipitate was collected by filtration and washed with water. The obtained precipitate was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=19:1→9:1) to give the title compound as an orange solid (yield 437 mg, 27%).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
15 mg
Type
reactant
Reaction Step Five
Yield
27%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5](N)=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[ClH:13].N([O-])=O.[Na+].[S:18](=[O:20])=[O:19]>O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:18]([Cl:13])(=[O:20])=[O:19])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10] |f:2.3|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
ClC1=C(C=C(C=N1)N)C(F)(F)F
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.44 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Five
Name
cuprous chloride
Quantity
15 mg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing solution
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
containing solution
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The obtained precipitate was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=19:1→9:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)S(=O)(=O)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 437 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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